molecular formula C8H7Cl2NO B6610561 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride CAS No. 2866353-29-7

2-(chloromethyl)furo[2,3-b]pyridine hydrochloride

Cat. No.: B6610561
CAS No.: 2866353-29-7
M. Wt: 204.05 g/mol
InChI Key: TZFKLBIWCOMAHR-UHFFFAOYSA-N
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Description

2-(chloromethyl)furo[2,3-b]pyridine hydrochloride is an organic compound with the molecular formula C8H7Cl2NO. It is a versatile chemical used in various scientific research fields due to its unique structural properties. This compound is known for its applications in drug synthesis, material science, and other industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride typically involves the reaction of furo[2,3-b]pyridine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)furo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding furo[2,3-b]pyridine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of furo[2,3-b]pyridine alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of furo[2,3-b]pyridine ketones or carboxylic acids.

    Reduction: Formation of furo[2,3-b]pyridine alcohols.

Scientific Research Applications

2-(chloromethyl)furo[2,3-b]pyridine hydrochloride is widely used in scientific research due to its reactivity and structural properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)furo[2,3-b]pyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in drug design to create molecules that can selectively interact with specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

2-(chloromethyl)furo[2,3-b]pyridine hydrochloride can be compared with other similar compounds such as:

    2-(chloromethyl)pyridine hydrochloride: Similar in structure but lacks the furan ring, which affects its reactivity and applications.

    2-(bromomethyl)furo[2,3-b]pyridine hydrochloride:

    2-(hydroxymethyl)furo[2,3-b]pyridine hydrochloride: Hydroxyl group instead of chlorine, resulting in different chemical properties and applications.

The unique combination of the furan and pyridine rings in this compound provides distinct reactivity and versatility, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)furo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKLBIWCOMAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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